5-Methoxybenzo[b]thiophen-3-amine
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Overview
Description
5-Methoxybenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a sulfur atom in the thiophene ring imparts distinct chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[b]thiophen-3-amine typically involves the formation of the benzothiophene core followed by functionalization at the 3-position. One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of 3-substituted benzothiophenes in a one-step intermolecular manner . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Paal-Knorr synthesis or the Gewald reaction. These methods are favored for their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[b]thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3-position of the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Scientific Research Applications
5-Methoxybenzo[b]thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Methoxybenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the methoxy group.
5-Hydroxybenzo[b]thiophen-3-amine: A similar compound with a hydroxyl group instead of a methoxy group.
5-Methylbenzo[b]thiophen-3-amine: A similar compound with a methyl group instead of a methoxy group.
Uniqueness
5-Methoxybenzo[b]thiophen-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NOS/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,10H2,1H3 |
InChI Key |
ABLGWODFISPCOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C2N |
Origin of Product |
United States |
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